5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a bicyclic compound that has garnered interest in medicinal chemistry, particularly as an inhibitor of activated coagulation factor X. This compound is known for its potential applications in anticoagulation therapy, making it significant in the development of drugs aimed at preventing thrombus formation.
This compound is classified under thiazoles and pyridines, which are heterocyclic compounds containing sulfur and nitrogen atoms. Its structural formula includes a thiazole ring fused to a pyridine ring, contributing to its unique chemical properties. The compound is often synthesized as a precursor for more complex pharmaceuticals, including direct factor Xa inhibitors like edoxaban .
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves several key steps:
These methods highlight the versatility of the compound in synthetic organic chemistry and its potential as an intermediate in drug development.
The molecular formula for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is . The compound features a complex bicyclic structure characterized by:
The compound's melting point is reported to be approximately 201 °C . Structural studies using X-ray crystallography have provided insights into its conformation and binding interactions with proteins such as factor Xa .
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are crucial for the development of derivatives that exhibit improved efficacy or reduced side effects in clinical applications.
The mechanism of action for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine primarily involves its role as an inhibitor of activated coagulation factor X. This inhibition disrupts the coagulation cascade:
This mechanism underlines its potential therapeutic applications in managing thrombotic disorders.
The physical properties of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine include:
Chemical properties include:
The primary application of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine lies within pharmacology as an anticoagulant agent. It serves as an intermediate in the synthesis of direct factor Xa inhibitors used in clinical settings for:
Thiazolo-pyridine hybrids represent a privileged scaffold in modern drug design due to their dual heteroatom composition (nitrogen and sulfur) and structural versatility. These fused bicyclic systems exhibit diverse biological activities by interacting with critical enzymatic targets. Notably, thiazolo[5,4-b]pyridine derivatives have been engineered as potent and selective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), targeting resistance mutations in non-small cell lung cancer (NSCLC) [2]. Molecular hybridization strategies combining thiazolo-pyridine cores with sulfonamide pharmacophores have yielded compounds with enhanced anticancer activity against HCC827, H1975, and A549 cell lines, demonstrating the scaffold’s adaptability in overcoming drug resistance [2]. Beyond oncology, these hybrids show promise as:
Table 1: Bioactive Thiazolo-Pyridine Hybrids and Target Applications
Core Structure | Biological Target | Activity | Reference |
---|---|---|---|
Thiazolo[5,4-b]pyridine | EGFR-TK (H1975 mutant) | IC₅₀ < 100 nM | [2] |
Thiazolo[5,4-d]pyrimidine | DNA gyrase B | Antimycobacterial (MIC = 0.06 μg/mL) | [9] |
Tetrahydrothiazolo[5,4-c]pyridine | Activated factor X (FXa) | Edoxaban intermediate | [7] |
This partially saturated thiazolo[5,4-c]pyridine derivative (CAS: 259809-24-0) possesses distinct physicochemical properties that enhance drug-likeness. Its molecular formula (C₇H₁₀N₂S) features a pKa of 7.06±0.20 [1], enabling pH-dependent membrane permeability. Key structural attributes include:
The 2-carboxylic acid derivative (CAS: 720720-96-7, C₈H₁₁ClN₂O₂S) exemplifies structural optimization for enhanced target affinity. This crystalline solid (mp: 201°C) serves as a critical building block in edoxaban synthesis, where its anionic carboxylate group forms salt bridges with FXa’s S4 pocket [7] [8]. Modifications at C2 position (amide formation, esterification) enable pharmacokinetic fine-tuning while retaining core binding interactions [5].
The therapeutic exploration of N/S-heterocycles spans over a century, marked by key milestones:
Table 2: Evolution of Key Thiazolo-Pyridine Synthetic Methodologies
Era | Synthetic Advance | Therapeutic Impact |
---|---|---|
Pre-1980s | Lawesson’s reagent cyclization | Enabled 2-substituted thiazolo[5,4-b]pyridines from 2-chloro-3-acylamidopyridines |
1990s | Oxidative condensation of dithiooxamides | Efficient thiazolo[5,4-d]thiazole access |
2000s | Suzuki cross-coupling on halogenated cores | Diversified arylated derivatives for oncology targets |
Modern techniques like transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) now enable precise decoration of thiazolo[5,4-c]pyridine cores with aryl, heteroaryl, and alkyl groups [2]. Computational methods have further refined scaffold design, with molecular docking elucidating how the saturated 4,5,6,7-tetrahydro moiety enhances binding pocket complementarity in enzymes like EGFR-TK compared to planar analogues [2] [9]. Recent focus on protonatable derivatives (e.g., pyridine-decorated thiazolo[5,4-d]thiazoles) exploits pH-responsive fluorescence for diagnostic applications, demonstrating the scaffold’s expanding utility beyond therapeutics [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1